molecular formula C21H24ClN5O3S B2685207 5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide CAS No. 1115982-46-1

5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide

Cat. No. B2685207
CAS RN: 1115982-46-1
M. Wt: 461.97
InChI Key: CFGQZCRDCQNJPX-UHFFFAOYSA-N
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Description

5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H24ClN5O3S and its molecular weight is 461.97. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

One of the primary applications of derivatives of this compound includes the synthesis and evaluation of their antibacterial properties. Aziz‐ur‐Rehman et al. (2017) synthesized a series of derivatives that exhibited valuable antibacterial results upon screening. These compounds were synthesized from aralkyl/aryl carboxylic acids through a series of steps, culminating in the preparation of the target molecules which were structurally elucidated using spectral data and demonstrated significant antibacterial efficacy (Aziz‐ur‐Rehman et al., 2017).

Tuberculostatic Activity

H. Foks et al. (2004) explored the synthesis and tuberculostatic activity of certain derivatives, noting their potential in combating tuberculosis. The study synthesized derivatives through alkylation and cyclization processes, ultimately testing them in vitro for their tuberculostatic activity. These compounds showed inhibitory concentrations (MIC) within a promising range, indicating their potential as therapeutic agents against tuberculosis (Foks et al., 2004).

Anti-Cancer and Anti-Inflammatory Agents

Research by Madhavi Gangapuram and K. Redda (2009) focused on the synthesis of novel substituted derivatives for their anti-inflammatory and anti-cancer activities. This study highlights the therapeutic potential of these compounds in managing inflammation and cancer, showcasing the diverse applications of such derivatives in medicinal chemistry (Gangapuram & Redda, 2009).

Prediction of Biological Activity

A study by Y. Kharchenko et al. (2008) focused on the synthesis of novel bicyclic systems and the prediction of their biological activity. Through a one-pot condensation process, novel compounds were synthesized, and their structures confirmed via various spectroscopic methods. The study utilized PASS prediction to present an outlook on the biological activities of these synthesized compounds, contributing to the understanding of their potential therapeutic uses (Kharchenko et al., 2008).

Alzheimer’s Disease Research

Rehman et al. (2018) synthesized a series of N-substituted derivatives aimed at evaluating new drug candidates for Alzheimer’s disease. This study underscores the relevance of such compounds in neurodegenerative disease research, particularly in exploring therapeutic avenues for Alzheimer’s disease. The synthesized compounds were subjected to enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease management, demonstrating their potential as drug candidates (Rehman et al., 2018).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O3S/c1-2-9-26-19(29)17-18(24-20(31-17)25-10-3-4-11-25)27(21(26)30)13-16(28)23-12-14-5-7-15(22)8-6-14/h5-8H,2-4,9-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGQZCRDCQNJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide

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